2-Chloro-4-(4-methoxyphenyl)benzoic acid
Description
2-Chloro-4-(4-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPGXMVJFHHOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689177 | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-72-3 | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzene, which undergoes chlorination to introduce the chloro group.
Coupling Reaction: The chlorinated intermediate is then subjected to a coupling reaction with benzoic acid under specific conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acids with Methoxy/Aryl Groups
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid (C₁₆H₁₅ClO₃):
This compound replaces the 4-methoxyphenyl group with a 4-ethoxy-2-methylphenyl substituent. The ethoxy group enhances lipophilicity compared to methoxy, while the methyl group introduces steric hindrance. Such modifications could alter pharmacokinetic properties, making it suitable for applications requiring prolonged bioavailability .- 4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzoic acid (C₁₈H₁₅N₃O₃): A derivative synthesized from 2-chloro-4-(4-methoxyphenyl)pyrimidine and 4-aminobenzoic acid.
Halogenated Benzoic Acids with Electron-Withdrawing Groups
2-Chloro-4-(trifluoromethyl)benzoic acid (C₈H₄ClF₃O₂):
Substitution of the methoxyphenyl group with a trifluoromethyl (CF₃) group significantly increases acidity (lower pKa) due to CF₃’s strong electron-withdrawing effect. This compound is utilized in herbicide synthesis (e.g., acifluorfen) and as a building block in pharmaceutical intermediates .2-Chloro-4-(methylsulfonyl)benzoic acid (C₈H₇ClO₃S):
The methylsulfonyl (SO₂CH₃) group enhances water solubility and metabolic stability. This compound is marketed as a high-purity research chemical, highlighting its role in drug discovery .
Nitro-Substituted Analogs
- 2-Chloro-4-(2-nitrophenyl)benzoic acid (C₁₃H₈ClNO₄): The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. Its MSDS indicates moderate toxicity (harmful if inhaled or ingested), suggesting cautious handling in industrial syntheses .
- Fluoroglycofen (C₁₉H₁₅ClF₃NO₇): A herbicidal derivative featuring a nitro group and trifluoromethylphenoxy substituent. Its synthesis involves reacting nitro-substituted benzoic acids with ethyl chloroacetate, demonstrating the role of such compounds in agrochemical development .
Amide and Ester Derivatives
- Safety data emphasize respiratory and dermal hazard mitigation .
Methyl esters of 2-chloro-4-(piperazinyl/azetidinyl)benzoic acids :
Esterification of the carboxylic acid group reduces polarity, improving blood-brain barrier penetration. Such derivatives are explored in central nervous system (CNS) drug design .
Comparative Data Table
Biological Activity
2-Chloro-4-(4-methoxyphenyl)benzoic acid (C15H13ClO3) is an aromatic compound notable for its unique structural features, including a chloro substituent at the 2-position and a para-methoxyphenyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C15H13ClO3
- Molecular Weight : 288.72 g/mol
- Appearance : Typically a white crystalline powder
The presence of the chloro and methoxy groups enhances its binding affinity to various biological targets, influencing enzyme interactions and receptor activities, which are crucial for its therapeutic potential.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound interacts with cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The methoxy group is believed to enhance the compound's ability to inhibit COX-2, a key enzyme involved in inflammation and pain pathways .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various human tumor cell lines. Studies have shown that it possesses promising antiproliferative activity, with growth inhibition (GI50) values ranging from low micromolar concentrations. For instance, related compounds with similar structural motifs demonstrated GI50 values between 2.40–13.5 μM against a panel of human tumor cell lines such as A549 and DU145 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The chloro group can participate in halogen bonding, while the methoxy group can form hydrogen bonds, enhancing binding to specific enzymes and receptors.
- Cellular Uptake : The lipophilicity introduced by the methoxy group may facilitate cellular uptake, contributing to its cytotoxic effects on cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the influence of substituents on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-(3-methoxyphenyl)benzoic acid | Similar structure but differs in methoxy position | May exhibit different biological properties due to methoxy position |
| 2-Amino-4-chlorobenzoic acid | Contains an amino group instead of a methoxy group | Different reactivity and potential biological activity |
| 2-Chloro-3-(4-methoxyphenyl)benzoic acid | Chloro group at different position | Alters binding affinity and interactions with biological targets |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies
- Cytotoxicity Studies : In one study, derivatives of benzoic acid with methoxy groups were synthesized and evaluated for their cytotoxicity against human tumor cell lines. The results indicated that para-substituted derivatives exhibited enhanced antiproliferative activity compared to their meta-substituted counterparts .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that treatment with this compound significantly reduced inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
